molecular formula C13H19N3O3 B14281128 2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide CAS No. 163840-93-5

2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide

Cat. No.: B14281128
CAS No.: 163840-93-5
M. Wt: 265.31 g/mol
InChI Key: CQMZBHDKHVAQDC-UHFFFAOYSA-N
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Description

2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetamido group, a benzyl group, and a methoxymethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide typically involves multiple steps. One common method involves the reaction of D-Serine with benzylchloroformate and magnesium oxide in diethyl ether to produce ®-N-(benzyloxycarbonyl)serine. This intermediate is then treated with benzylamine in the presence of 4-methylmorpholine and isobutyl chloroformate in tetrahydrofuran (THF) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide involves its interaction with specific molecular targets. For instance, it can inhibit glycosyltransferase enzymes, thereby affecting glycosylation processes in cells . The compound’s structure allows it to bind to these enzymes and disrupt their normal function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit glycosylation processes and its potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No.

163840-93-5

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

2-acetamido-N-benzyl-2-(methoxymethylamino)acetamide

InChI

InChI=1S/C13H19N3O3/c1-10(17)16-12(15-9-19-2)13(18)14-8-11-6-4-3-5-7-11/h3-7,12,15H,8-9H2,1-2H3,(H,14,18)(H,16,17)

InChI Key

CQMZBHDKHVAQDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)NCC1=CC=CC=C1)NCOC

Origin of Product

United States

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